Rhodium(II) 2,2,2-triphenylacetate
Descripción
General Overview of Dirhodium(II) Paddlewheel Complexes in Catalysis
Dirhodium(II) paddlewheel complexes are a prominent class of catalysts in modern organic chemistry, renowned for their unique structure and exceptional reactivity. These complexes feature a dinuclear core with a rhodium-rhodium single bond, which is bridged by four equatorial carboxylate or other ligands, creating a distinctive paddlewheel-like structure. nih.gov This arrangement leaves two axial sites on the rhodium centers available for substrate coordination and activation.
These complexes are exceptionally stable to heat, moisture, and the ambient atmosphere, yet they are highly active catalysts, particularly for the decomposition of diazo compounds. nih.gov This process generates highly reactive rhodium carbene intermediates, which can then participate in a wide array of synthetically valuable transformations. Key reactions catalyzed by dirhodium(II) paddlewheel complexes include:
Cyclopropanation: The reaction of a rhodium carbene with an alkene to form a cyclopropane (B1198618) ring. Dirhodium(II) prolinates, for instance, are superior catalysts for intermolecular cyclopropanation with aryl or vinyldiazoacetates. nih.gov
C–H Functionalization: The insertion of a rhodium carbene into a carbon-hydrogen bond, enabling the direct conversion of C-H bonds into new functional groups. nih.govnih.gov
Ylide Formation: The reaction of a rhodium carbene with a heteroatom-containing compound (e.g., ethers, sulfides, amines) to form a ylide, which can then undergo subsequent rearrangements. nih.gov
Nitrenoid Reactions: Similar to carbene chemistry, these complexes can catalyze reactions involving rhodium nitrenoid intermediates, which are generated from precursors like azides. nih.gov
The majority of research has focused on homoleptic complexes, where all four bridging ligands are identical. rsc.org However, there is growing interest in heteroleptic complexes, which contain a mix of different ligands, as they offer the potential for finer control over reactivity and selectivity. rsc.org The catalytic properties of these complexes can be finely tuned by modifying the electronic and steric properties of both the equatorial and axial ligands. acs.org
Historical Context of Rhodium(II) Carboxylate Catalysis
The study of rhodium(II) carboxylates has a rich history that has significantly influenced the development of homogeneous catalysis. nih.gov Early investigations focused on simpler carboxylate ligands, such as acetate (B1210297) and propionate. nih.gov These initial complexes demonstrated catalytic activity but often with limited selectivity. A significant breakthrough was the discovery that these complexes could effectively catalyze the decomposition of diazo compounds, opening the door to a wide range of carbene-mediated transformations. researchgate.net
Over the decades, research has evolved from using simple rhodium(II) carboxylates like rhodium(II) acetate to employing catalysts with more sterically demanding and electronically modified carboxylate ligands. nih.gov This progression was driven by the need to address more complex synthetic challenges and to gain greater control over reaction outcomes, particularly in terms of chemo-, regio-, and stereoselectivity. The development of chiral dirhodium(II) paddlewheel complexes, for example, has become a major area of interest for asymmetric catalysis. nih.govnih.gov The historical trajectory shows a clear trend towards the rational design of catalysts where the ligand architecture is tailored to achieve specific synthetic goals.
Significance of Sterically Hindered Carboxylate Ligands in Rhodium(II) Catalysis
The introduction of sterically hindered carboxylate ligands has been a pivotal strategy in advancing the capabilities of dirhodium(II) catalysis. Bulky ligands play a crucial role in controlling the reactivity and selectivity of the catalyst by creating a more defined and constrained steric environment around the active rhodium centers. This steric bulk can influence substrate approach, favor specific transition states, and suppress undesired side reactions.
Traditional catalysts like rhodium(II) pivalate (B1233124) have given way to more structurally complex and congested carboxylates to tackle highly challenging transformations. nih.gov For instance, the use of bulky ligands is essential for achieving high levels of enantioselectivity in asymmetric C-H activation reactions. snnu.edu.cn The sterically demanding environment created by these ligands can effectively differentiate between enantiotopic C-H bonds or prochiral faces of a substrate.
A prime example is the use of triphenylacetic acid to generate the congested catalyst Rh₂(TPA)₄. acs.org This catalyst, featuring four bulky triphenylacetate ligands, demonstrates how steric hindrance can be leveraged to enhance performance in difficult reactions. The synthesis of such catalysts often requires specific methods, like ligand exchange reactions, to incorporate these bulky groups onto the dirhodium core. orgsyn.org The strategic use of sterically hindered ligands continues to be a key design element in the development of new and more powerful rhodium(II) catalysts. nih.gov
Overview of Rhodium(II) 2,2,2-Triphenylacetate in Modern Organic Synthesis
This compound, often abbreviated as Rh₂(TPA)₄, is a prominent example of a sterically hindered dirhodium(II) carboxylate catalyst. acs.org It is typically a green crystalline powder and is often supplied as its dichloromethane (B109758) adduct for enhanced stability and handling. chemimpex.comalfachemch.com This catalyst has proven to be highly effective in a variety of modern organic synthesis applications, primarily due to the bulky nature of its triphenylacetate ligands.
The primary applications of Rh₂(TPA)₄ are centered around its ability to catalyze challenging C-H activation and carbene transfer reactions. invivochem.com It is a valuable tool for:
C-H Bond Nitrene Insertion: Facilitating the formation of new C-N bonds through the insertion of a nitrene into a C-H bond. sigmaaldrich.comsigmaaldrich.com
Cyclopropanation: Including enantioselective variants, where it helps construct chiral cyclopropane rings. sigmaaldrich.comsigmaaldrich.com
Preparation of Cyclic Oxonium Ylides: Demonstrating its utility in forming reactive ylide intermediates. sigmaaldrich.comsigmaaldrich.com
Amination Reactions: Catalyzing the amination of allenes to produce valuable cyclic carbamates. sigmaaldrich.comsigmaaldrich.com
The synthesis of Rh₂(TPA)₄ is well-documented and typically involves a ligand exchange reaction where the acetate groups of rhodium(II) acetate dimer are displaced by the bulkier triphenylacetic acid. orgsyn.org Its effectiveness in promoting reactions under mild conditions contributes to its utility in complex molecule synthesis and greener chemical practices. chemimpex.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | Tetrakis(triphenylacetato)dirhodium(II), Rh₂(TPA)₄ | alfachemch.comsigmaaldrich.comalfa-chemistry.com |
| CAS Number | 68803-79-2 | alfachemch.comalfa-chemistry.com |
| Molecular Formula | C₈₀H₆₀O₈Rh₂ | alfachemch.cominvivochem.com |
| Molecular Weight | 1355.14 g/mol | alfachemch.cominvivochem.com |
| Appearance | Green crystalline powder | alfachemch.com |
| Common Adduct | Dichloromethane adduct (CAS: 142214-04-8) | chemimpex.comtcichemicals.com |
Table 2: Selected Catalytic Applications of this compound
| Reaction Type | Description | Reference |
|---|---|---|
| C-H Activation/Functionalization | Serves as an efficient catalyst for C-H activation, enabling the construction of complex molecules. | chemimpex.cominvivochem.com |
| Nitrene C-H Insertion | Used to catalyze the insertion of nitrenes into C-H bonds, forming new carbon-nitrogen bonds. | sigmaaldrich.comsigmaaldrich.com |
| Cyclopropanation | Effective catalyst for the formation of cyclopropane rings from diazo compounds and alkenes. | sigmaaldrich.com |
| Allene (B1206475) Aziridination | Stereoselectively prepares cyclic carbamates through the aziridination of allenes. | sigmaaldrich.comsigmaaldrich.com |
| Oxonium Ylide Formation | Utilized in the preparation of cyclic oxonium ylides. | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCTLAWFCYESK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30O4Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Rhodium Ii 2,2,2 Triphenylacetate
Ligand Exchange Protocols from Precursor Dirhodium(II) Complexes
The most common and direct method for synthesizing dirhodium(II) 2,2,2-triphenylacetate is through ligand exchange reactions. nih.govnih.gov This approach involves the substitution of the carboxylate ligands on a pre-existing dirhodium(II) complex with 2,2,2-triphenylacetic acid. A widely used precursor for this transformation is dirhodium(II) tetraacetate, Rh₂(OAc)₄. nih.govwikipedia.org
The general procedure involves heating the dirhodium(II) acetate (B1210297) precursor with an excess of 2,2,2-triphenylacetic acid in a high-boiling solvent. rsc.org The equilibrium of the reaction is driven towards the product by the removal of the more volatile acetic acid.
Table 1: Ligand Exchange Reaction for this compound
| Precursor | Reagent | Solvent | Conditions | Product |
| Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | 2,2,2-Triphenylacetic acid | N,N-dimethylaniline | Heating | This compound |
This method is advantageous due to the commercial availability and stability of dirhodium(II) tetraacetate. wikipedia.org The straightforward nature of the ligand exchange allows for the synthesis of a wide variety of dirhodium(II) carboxylates with different steric and electronic properties by simply changing the carboxylic acid used. nih.govnih.gov
Direct Synthesis Approaches from Rhodium(III) Precursors
While ligand exchange is prevalent, direct synthesis from rhodium(III) precursors, such as rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O), offers an alternative route that avoids the pre-synthesis of a dirhodium(II) carboxylate. acs.org This methodology involves the simultaneous reduction of rhodium(III) to rhodium(II) and the coordination of the carboxylate ligands in a single pot. acs.org
The reaction typically involves heating the rhodium(III) chloride hydrate with the desired carboxylic acid, in this case, 2,2,2-triphenylacetic acid, often in the presence of a reducing agent and a base. acs.org However, the direct synthesis of sterically hindered complexes like this compound can be challenging. The reaction of esp (a bulky dicarboxylic acid) with RhCl₃·xH₂O under standard acidic conditions resulted in significant formation of rhodium black, indicating over-reduction. acs.org
Optimization of Reaction Conditions for Synthesis Efficiency and Purity
The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions. For ligand exchange reactions, key parameters to optimize include the choice of solvent, reaction temperature, and the molar ratio of the carboxylic acid to the dirhodium precursor. High-boiling, coordinating solvents are often employed to facilitate the reaction and aid in the removal of the displaced acetic acid. rsc.org
In the context of direct synthesis from Rh(III) precursors, controlling the reduction potential of the rhodium species is critical to prevent the formation of metallic rhodium (rhodium black). acs.org The addition of inorganic additives can help to suppress over-reduction. acs.org For instance, in the synthesis of other rhodium(II) carboxylates, the use of specific additives has been shown to be crucial for obtaining the desired product in high yield. acs.org Kinetic analysis can also be a valuable tool to understand the reaction mechanism and optimize conditions for higher yields and selectivity. acs.orgnih.gov
Scalability Considerations in this compound Synthesis
The scalability of the synthesis of this compound is an important factor for its practical application in larger-scale organic synthesis. The ligand exchange protocol from dirhodium(II) tetraacetate is generally considered scalable. acs.org However, challenges can arise from the need for large volumes of high-boiling solvents and the efficient removal of the acetic acid byproduct.
For direct synthesis from rhodium(III) precursors, scalability can be more complex. The prevention of rhodium black formation becomes even more critical on a larger scale. acs.org A successful scalable synthesis of a related bulky dirhodium(II) complex, Rh₂esp₂, was achieved through a direct protocol from RhCl₃·xH₂O by carefully controlling the reaction conditions and using key inorganic additives to prevent over-reduction. acs.org This suggests that with careful optimization, direct synthesis methods can be made viable for the large-scale production of sterically demanding dirhodium(II) carboxylates.
Structural Characterization and Coordination Chemistry of Rhodium Ii 2,2,2 Triphenylacetate
Paddlewheel Core Structure and Rh-Rh Bond Characteristics
The fundamental architecture of rhodium(II) 2,2,2-triphenylacetate is the iconic paddlewheel structure, a hallmark of many dirhodium(II) tetracarboxylate complexes. nih.gov This arrangement consists of two rhodium atoms held in close proximity by four bridging carboxylate ligands. Each 2,2,2-triphenylacetate ligand spans the two metal centers, with one oxygen atom coordinating to each rhodium atom. This configuration creates a cage-like structure with the two rhodium atoms at the axial positions and the four carboxylate ligands forming the "paddles" around the central Rh-Rh axis.
A defining feature of this paddlewheel core is the presence of a rhodium-rhodium single bond. This metal-metal bond is a consequence of the d⁷ electronic configuration of each Rh(II) ion, leading to a σ²π⁴δ²δ²π⁴ electronic structure for the Rh₂⁴⁺ core. The formal bond order of one contributes to the stability of the dimeric complex. The Rh-Rh bond distance in such complexes is typically in the range of 2.3 to 2.5 Å. nih.gov For comparison, the Rh-Rh bond distance in the closely related rhodium(II) acetate (B1210297) and rhodium(II) pivalate (B1233124) adducts are 2.4108(3) Å and 2.4143(2) Å, respectively. mdpi.com
Table 1: Typical Rh-Rh Bond Distances in Dirhodium(II) Carboxylate Complexes
| Compound | Rh-Rh Bond Distance (Å) |
| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) mdpi.com |
| [Rh₂(μ-O₂CC(CH₃)₃)₄(DBU)₂] | 2.4143(2) mdpi.com |
| General Range | 2.3 - 2.5 nih.gov |
Influence of the 2,2,2-Triphenylacetate Ligand on Stereochemistry and Geometry
This steric hindrance has several important consequences:
Restricted Rotation: The bulky triphenylmethyl groups severely restrict the rotation of the carboxylate ligands around the Rh-O bonds.
Defined Chiral Pockets: The arrangement of the phenyl groups of the four bridging ligands creates deep chiral pockets around the vacant axial coordination sites. This is a key feature that is exploited in asymmetric catalysis, where the catalyst's shape directs the stereochemical outcome of a reaction.
Distortion of the Paddlewheel Structure: While the fundamental paddlewheel geometry is maintained, the steric repulsion between the bulky ligands can lead to minor distortions, such as slight elongations of the Rh-O bonds or small deviations from ideal octahedral geometry around each rhodium atom.
The influence of bulky ligands on the stereochemistry is a well-established principle in the design of chiral dirhodium catalysts. For instance, the use of chiral prolinate ligands has been shown to create highly effective catalysts for enantioselective carbene transfer reactions. nsf.gov Similarly, the triphenylacetate ligands in this compound impart a rigid and predictable three-dimensional structure that can influence the approach of substrates to the active sites.
Axial Coordination Behavior and Ligand Exchange Dynamics
The two rhodium atoms in the paddlewheel structure each possess a vacant axial coordination site, perpendicular to the plane of the four equatorial Rh-O bonds. These sites are readily available for coordination by Lewis bases, also known as axial ligands. The coordination of axial ligands is a critical aspect of the chemistry of dirhodium(II) complexes, as it can significantly modulate their electronic properties, solubility, and catalytic activity. chemrxiv.org
The coordination of an axial ligand involves the donation of a lone pair of electrons into the vacant Rh-Rh σ* antibonding orbital. chemrxiv.org This interaction leads to a slight lengthening and weakening of the Rh-Rh bond and can be observed spectroscopically. The strength of the axial coordination depends on the donor ability of the ligand and the steric accessibility of the axial site. In the case of this compound, the bulky triphenylmethyl groups can sterically hinder the approach of large ligands to the axial positions.
Ligand exchange at the axial positions is typically a rapid and reversible process. The lability of the axial ligands is an important feature in catalysis, as the substrate often needs to coordinate to an axial site to be activated. The dynamics of this exchange can be influenced by the nature of the solvent, the concentration of the coordinating species, and temperature. Weakly coordinating solvents, such as dichloromethane (B109758), are often employed in reactions catalyzed by dirhodium complexes to ensure that the axial sites are available for the substrate. chemrxiv.org
Crystallographic Analysis of this compound and its Adducts
Commercially available this compound is often supplied as a complex with dichloromethane, having the formula C₈₀H₆₀O₈Rh₂ · CH₂Cl₂. sigmaaldrich.comsigmaaldrich.com This indicates that the dichloromethane molecule is incorporated into the crystal lattice, likely occupying one or both of the axial coordination sites.
A crystallographic study of this compound would be expected to reveal the following key features:
The dimeric paddlewheel structure with four bridging triphenylacetate ligands.
The Rh-Rh bond distance, which is anticipated to be in the typical range for dirhodium(II) carboxylates.
The Rh-O bond lengths of the coordinated carboxylate groups.
The coordination of any axial ligands, such as solvent molecules, and the corresponding Rh-ligand bond distances.
The precise orientation of the triphenylmethyl groups, providing insight into the shape and chirality of the molecular pockets.
Table 2: Hypothetical Crystallographic Data for [Rh₂(μ-O₂CC(C₆H₅)₃)₄(CH₂Cl₂)₂]
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/n or C2/c |
| Rh-Rh distance (Å) | ~ 2.42 |
| Average Rh-O distance (Å) | ~ 2.05 |
| Average Rh-Cl distance (Å) | ~ 2.50 |
| O-Rh-O angle (°) | ~ 90 (equatorial), ~180 (axial-equatorial) |
Spectroscopic Probes for Structural Elucidation and Coordination Insights
A variety of spectroscopic techniques are employed to characterize this compound and to study its coordination behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the triphenylacetate ligands. The spectra can be complex due to the large number of aromatic protons and carbons. The coordination of axial ligands can cause shifts in the NMR signals of the bridging ligands due to changes in the electronic environment of the dirhodium core. chemrxiv.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻). These bands are typically found in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The positions of these bands can shift upon coordination of axial ligands.
UV-Visible (UV-Vis) Spectroscopy: Dirhodium(II) complexes exhibit characteristic electronic transitions in the UV-Vis region. A notable transition is the π(Rh₂) to σ(Rh₂) transition, which is sensitive to the presence of axial ligands. mdpi.com The coordination of an axial ligand raises the energy of the σ*(Rh₂) orbital, causing a blue shift (a shift to shorter wavelength) of this absorption band. This phenomenon can be used to study the binding of different ligands to the axial sites.
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of the rhodium atoms, confirming the Rh(II) state in the complex. nsf.gov
These spectroscopic methods, in conjunction with crystallographic analysis, provide a comprehensive picture of the structure and coordination chemistry of this compound.
Catalytic Reactivity of Rhodium Ii 2,2,2 Triphenylacetate
Carbenoid-Mediated Transformations
Rhodium(II) 2,2,2-triphenylacetate is particularly effective in mediating reactions that proceed through a rhodium carbenoid intermediate. These highly reactive species are generated from the decomposition of diazo compounds and can undergo a range of subsequent transformations, including cyclopropanation and C-H insertion reactions. nih.gov The steric bulk of the triphenylacetate ligands is a key factor in controlling the reactivity and selectivity of these processes. nih.gov
Intermolecular Cyclopropanation Reactions
Intermolecular cyclopropanation, the formation of a cyclopropane (B1198618) ring between a carbene and an alkene, is a synthetically valuable transformation. nih.gov this compound has proven to be a uniquely effective catalyst for this reaction, particularly with α-alkyl-α-diazoesters, which are typically prone to an undesired side reaction known as β-hydride elimination. nih.gov The sterically demanding nature of the triphenylacetate ligands effectively suppresses this side reaction, allowing for efficient cyclopropanation. nih.gov
The use of this compound as a catalyst allows for the successful cyclopropanation of a variety of alkene substrates. nih.gov Generally, monosubstituted and 1,1-disubstituted alkenes are excellent substrates for rhodium-catalyzed cyclopropanation. nih.gov Less reactive are cis-1,2-disubstituted alkenes, while trans-1,2-disubstituted and more highly substituted alkenes often lead to other reactions like allylic C-H functionalization. nih.gov
Successful alkene substrates for cyclopropanation catalyzed by this compound include:
Substituted styrenes nih.gov
α-Vinylnaphthalene nih.gov
α-Methylstyrene nih.gov
1,1-Diphenylethylene nih.gov
Butyl vinyl ether nih.gov
3,4-Dihydro-2H-pyran nih.gov
The reaction is also successful with both α-methyl and α-n-alkyldiazoesters. nih.gov However, the efficiency of the reaction can be moderate in some cases, with yields influenced by the potential for carbene dimer formation. acs.org
Table 1: Scope of Alkene Substrates in this compound Catalyzed Intermolecular Cyclopropanation
| Alkene Substrate | Diazo Compound | Product Type | Reference |
|---|---|---|---|
| Substituted Styrenes | α-Alkyl-α-diazoesters | Cyclopropane | nih.gov |
| α-Vinylnaphthalene | α-Alkyl-α-diazoesters | Cyclopropane | nih.gov |
| α-Methylstyrene | α-Alkyl-α-diazoesters | Cyclopropane | nih.gov |
| 1,1-Diphenylethylene | α-Alkyl-α-diazoesters | Cyclopropane | nih.gov |
| Butyl vinyl ether | α-Alkyl-α-diazoesters | Cyclopropane | nih.gov |
| 3,4-Dihydro-2H-pyran | α-Alkyl-α-diazoesters | Cyclopropane | nih.gov |
A significant advantage of using this compound is the high degree of diastereoselectivity it imparts in cyclopropanation reactions. nih.gov This is attributed to the substantial steric demands of the triphenylacetate ligands. nih.gov In the cyclopropanation of [2.2]paracyclophane with donor/acceptor carbenes, the use of bulky catalysts like dirhodium triphenylacetate preferentially leads to the formation of products resulting from attack at the C1–C2 double bond to minimize steric clashes between the substrate and the catalyst. acs.org
In reactions involving aryldiazoacetates and dibromo[2.2]paracyclophane, high yields and excellent enantioselectivities (92–98% ee) have been achieved, forming only a single diastereomer of the product. acs.org The stereochemical outcome of these reactions can be highly dependent on the choice of both the rhodium catalyst and the diazo compound. nih.gov For instance, in the cyclopropanation of styrenes, different chiral dirhodium catalysts can lead to varying levels of enantioselectivity. nih.gov
Table 2: Stereoselectivity in Rhodium-Catalyzed Cyclopropanation
| Substrates | Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|
| [2.2]Paracyclophane and Donor/Acceptor Carbenes | Dirhodium triphenylacetate | Preferential formation of C1–C2 cyclopropanation products | acs.org |
| Dibromo[2.2]paracyclophane and Aryldiazoacetates | Chiral Rhodium Catalysts | High yields and enantioselectivities (92–98% ee), single diastereomer | acs.org |
| Styrenes and Methyl Aryldiazoacetates | Rh₂(R-DOSP)₄ | Generally most effective for asymmetric cyclopropanation | nih.gov |
Intramolecular Cyclopropanation Reactions
This compound also catalyzes intramolecular cyclopropanation reactions, where the carbene and the alkene are part of the same molecule. These reactions are valuable for the synthesis of various cyclic and polycyclic systems. rsc.org
In some instances, the initial intramolecular cyclopropanation product can undergo subsequent rearrangements, leading to more complex molecular architectures. A notable example is the tandem cyclopropanation/Cope rearrangement. This sequence has been utilized in the synthesis of polycyclic imines from 4-alkenyl-1-sulfonyl-1,2,3-triazoles and dienes. nih.gov Another tandem process involves the rhodium(II)-mediated cascade cyclopropanation/rearrangement/isomerization of diazo 2,3,5-trisubstituted furans to construct penta-substituted aromatic compounds. nih.gov In this reaction, the cyclopropanation occurs on the furan (B31954) ring, followed by a rearrangement of the resulting cyclopropane moiety. nih.gov
C-H Insertion Reactions
Beyond cyclopropanation, this compound is a highly selective catalyst for C-H insertion reactions. rsc.org This transformation involves the insertion of a rhodium carbene into a carbon-hydrogen bond, providing a direct method for C-H functionalization. rsc.orgnih.gov The catalyst exhibits an exceptional degree of selectivity for insertion into aromatic C-H bonds over aliphatic C-H bonds or cyclopropanation. rsc.org This high selectivity is attributed to the bulky nature of the triphenylacetate ligands. rsc.org This methodology provides an efficient route to various substituted indan-2-ones through the catalytic decomposition of α-diazocarbonyl compounds. rsc.org The development of C-H bond functionalization reactions offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
Nitrenoid-Mediated Transformations
This compound is also an effective catalyst for transformations involving rhodium-nitrenoid intermediates. These reactive species are analogous to rhodium carbenes and can undergo similar insertion reactions into C-H bonds. A key application of this chemistry is in C-H amination reactions. sigmaaldrich.comanr.fr
In these transformations, a nitrene precursor, such as a sulfonyl azide (B81097) or an iminoiodinane, reacts with the rhodium catalyst to generate a rhodium-nitrenoid. This intermediate can then insert into a C-H bond, forming a new carbon-nitrogen bond. This process provides a direct and atom-economical method for the synthesis of amines and their derivatives. The bulky triphenylacetate ligands on the rhodium catalyst can influence the chemo-, regio-, and stereoselectivity of the C-H amination reaction. nih.govanr.fr
C-H Amination Reactions
Catalytic C-H amination represents a powerful strategy for the direct conversion of carbon-hydrogen bonds into carbon-nitrogen bonds, offering an efficient route to nitrogen-containing molecules. nih.gov Rhodium(II) catalysts, including this compound, are instrumental in mediating these transformations, often through the generation of a rhodium-nitrene intermediate. rsc.org These reactive intermediates can then undergo insertion into C-H bonds. sigmaaldrich.com
Intramolecular C-H amination reactions catalyzed by rhodium(II) compounds provide a direct method for the synthesis of nitrogen-containing heterocyclic compounds. The regioselectivity of these reactions, which dictates which C-H bond is functionalized, is a critical aspect. In competitive C-H insertion experiments, the regioselectivity between benzylic and tertiary C-H bonds can be influenced by additives and the nature of the nitrene precursor. researchgate.net For instance, the use of substituted hydroxylamines as nitrene precursors in the presence of a rhodium(II) catalyst has been shown to modulate the outcome of intramolecular amination reactions. researchgate.net The inherent reactivity of different C-H bonds (e.g., primary, secondary, tertiary, benzylic, allylic) plays a significant role in determining the site of amination.
A study on the intramolecular amination of electron-deficient heterobenzylic C-H bonds using a silver catalyst highlighted the challenges in achieving high site-selectivity, particularly against tertiary C-H bonds. rsc.org While not directly involving this compound, this research underscores the general principles of selectivity in C-H amination. The rigidity of the ligand scaffold was found to be crucial for high selectivity. rsc.org
| Substrate Type | Product Type | Catalyst System | Key Findings |
| Substituted Hydroxylamines | N-Heterocycles | Rh₂(esp)₂ | Regioselectivity between benzylic and tertiary C-H bonds is tunable with additives. researchgate.net |
| Sulfamates with Heterobenzylic C-H | Cyclic Sulfamates | Silver-based catalyst | High site- and diastereoselectivity for heterobenzylic C-H amination. rsc.org |
This table summarizes findings from studies on intramolecular C-H amination, illustrating the factors that influence scope and selectivity.
| Factor | Influence on Nitrenoid Reactivity | Example |
| Electronic Properties | Affects the electrophilicity of the C-H bond and the stability of the transition state. | Electron-rich C-H bonds are generally more reactive towards electrophilic nitrenoids. |
| Steric Hindrance | Can block access to certain C-H bonds, directing the amination to less hindered positions. | Bulky substituents near a C-H bond can prevent its functionalization. |
| Substrate-Catalyst Complex Geometry | The geometry of the complex formed between the substrate and the rhodium catalyst can pre-organize the molecule for selective C-H insertion. | A six-membered rhodacycle was found to be a key photo-responsive species in a photoinduced C-H functionalization. researchgate.net |
This table outlines how different aspects of the substrate's structure can influence the reactivity of the rhodium-nitrenoid intermediate in C-H amination reactions.
Aziridination Reactions
Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as important building blocks in organic synthesis. conicet.gov.ar Rhodium(II) catalysts, including this compound, are effective in catalyzing the aziridination of olefins. sigmaaldrich.com This reaction typically involves the transfer of a nitrene group from a suitable precursor to an alkene.
The intermolecular aziridination of olefins using anilines as the nitrogen source has been achieved with rhodium(II) catalysts, producing N-aryl aziridines. nih.gov The reaction is stereospecific, chemo- and diastereoselective. nih.gov The choice of the rhodium carboxylate ligand can influence the efficiency of the reaction. nih.gov
Achieving high stereocontrol is a major focus in aziridination reactions. The use of chiral rhodium(II) catalysts can induce enantioselectivity in the formation of aziridines. While moderate enantiomeric excesses have been reported in intramolecular reactions, achieving high enantioselectivity in intermolecular aziridinations has been more challenging. conicet.gov.ar
The stereochemical outcome of the aziridination is often dependent on the geometry of the alkene and the nature of the catalyst. For instance, the aziridination of 1,2-disubstituted olefins is often stereospecific, meaning the stereochemistry of the alkene is retained in the aziridine (B145994) product. researchgate.net DFT studies have suggested a two-spin-state mechanism involving a triplet rhodium-nitrene intermediate to explain the stereocontrolled approach and activation of the substrate in some asymmetric aziridination reactions. nih.gov
In a tandem reaction sequence, aziridines formed from allylic carbamates and homoallylic sulfamates using rhodium(II) catalysts can be trapped by a hydroxyl group within the same molecule, leading to functionalized tetrahydrofurans in a stereoselective manner. researchgate.netrsc.org
| Alkene Substrate | Catalyst System | Stereochemical Outcome |
| Substituted Alkenes | C₄-Symmetrical dirhodium(II) tetracarboxylates | High enantiomeric excesses (up to 99%). conicet.gov.arnih.gov |
| 1,2-Dialkyl- and 1,2-arylalkyl-disubstituted olefins | [Rh₂(OAc)₄] | Stereospecific aziridination. researchgate.net |
| cis-β-methylstyrene | Chiral Rh(II) catalyst [Rh₂{(R)-(-)-bnp}₄] | Enantioselective, affording 73% ee. researchgate.net |
| Acyclic Z-olefins | Rh₂(II)-carboxylate catalyst | Stereospecific, providing only cis-substituted aziridines. nih.gov |
This interactive table summarizes the stereochemical outcomes of various rhodium-catalyzed aziridination reactions.
Other Catalytic Applications
Beyond C-H amination and aziridination, this compound demonstrates catalytic activity in other important organic transformations.
This compound has been shown to be an effective catalyst for the cyclopropenation of alkynes. While not explicitly detailed for this specific catalyst in the provided context, related rhodium(II) catalysts with bulky ligands are known to promote such reactions. For instance, rhodium(II) catalysts are used in the asymmetric cyclopropenation of alkynes with diazo compounds to produce enantioenriched cyclopropenes. researchgate.net These cyclopropenes can then be used in further synthetic transformations, such as ring-expansion reactions to form furans. researchgate.net The bulky nature of the triphenylacetate ligands in Rh₂(TPA)₄ would likely play a significant role in controlling the selectivity of such reactions.
Annulation and Cascade Reaction Architectures
Dirhodium(II) carboxylates, a class of catalysts to which this compound belongs, are exceptionally proficient at initiating cascade reactions, particularly through their interaction with diazo compounds. The process begins with the formation of a highly reactive rhodium-carbene intermediate. This intermediate does not typically participate in annulation reactions directly in the manner of a Diels-Alder or [3+2] cycloaddition. Instead, it triggers a sequence of transformations, where an initial carbene-mediated step, such as cyclopropanation or ylide formation, is followed by intramolecular rearrangements or further cyclizations to construct complex molecular architectures.
A prime example of this reactivity is the cascade sequence involving intermolecular cyclopropanation followed by rearrangement. For instance, dirhodium(II) tetraacetate, a closely related and extensively studied catalyst, facilitates the reaction of diazo 2,3,5-trisubstituted furans with various alkenes. nih.gov The rhodium carbene generated from the diazo compound first engages the furan ring in a cyclopropanation event. The resulting strained cyclopropane intermediate is unstable and undergoes a spontaneous rearrangement cascade, ultimately leading to the formation of highly substituted aromatic compounds. nih.gov This strategy highlights how a single catalytic step can set in motion a complex series of bond-forming and bond-breaking events to build intricate structures that would be challenging to access through more conventional means. nih.gov
The bulky triphenylacetate ligands on the specific catalyst, this compound, are expected to influence the steric environment around the active rhodium center, thereby affecting the selectivity and efficiency of such cascade processes. While specific studies detailing its use in these complex annulation cascades are less common than for its acetate (B1210297) counterpart, the fundamental reactivity pattern via carbene intermediates remains the central theme.
Table 1: Rhodium(II)-Mediated Cascade Cyclopropanation/Rearrangement
This table showcases the construction of pentasubstituted aromatic compounds via a Rh₂(OAc)₄-catalyzed cascade reaction of a diazo-trisubstituted furan with an alkene. The process involves intermolecular cyclopropanation, rearrangement, and isomerization. nih.gov
| Diazo Furan Substrate | Alkene Partner | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 2-diazo-3-(furan-2-yl)-3-oxopropanoate derivative | Styrene | Rh₂(OAc)₄ | DCM | Pentasubstituted Phenyl Ester | 75% |
| Ethyl 2-diazo-3-(furan-2-yl)-3-oxopropanoate derivative | 4-Methylstyrene | Rh₂(OAc)₄ | DCM | Pentasubstituted Phenyl Ester | 71% |
| Ethyl 2-diazo-3-(furan-2-yl)-3-oxopropanoate derivative | 4-Methoxystyrene | Rh₂(OAc)₄ | DCM | Pentasubstituted Phenyl Ester | 65% |
| Ethyl 2-diazo-3-(furan-2-yl)-3-oxopropanoate derivative | 1-Hexene | Rh₂(OAc)₄ | DCM | Pentasubstituted Phenyl Ester | 68% |
[2+2+2] Cycloaddition and Related Concerted Processes (General Rhodium Catalysis Context)
The [2+2+2] cycloaddition is a powerful, atom-economical reaction for synthesizing six-membered rings, and rhodium complexes are among the most versatile catalysts for this transformation. nih.govnih.gov Typically, these reactions are catalyzed by rhodium(I) species, which can orchestrate the assembly of three unsaturated components (alkynes, alkenes, nitriles, etc.) into a single cyclic product. nih.govnih.gov The mechanism generally involves the oxidative coupling of two unsaturated partners to a Rh(I) center to form a rhodacyclopentadiene intermediate, followed by insertion of the third unsaturated component and reductive elimination to release the product and regenerate the catalyst. researchgate.net
However, the paddlewheel structure of dirhodium(II) carboxylates like this compound does not typically promote this type of cycloaddition. Instead, its catalytic reactivity is dominated by a different set of concerted processes revolving around the generation of rhodium-carbene intermediates from diazo precursors. nih.govresearchgate.net These transformations are central to the utility of this compound and related dirhodium(II) catalysts. The most prominent of these concerted reactions are:
Cyclopropanation: Rhodium carbenes readily add across double bonds in a concerted, though often asynchronous, fashion to form cyclopropanes. sigmaaldrich.comnih.gov The stereoselectivity of this process can be exquisitely controlled by the chirality of the carboxylate ligands on the dirhodium catalyst. researchgate.netmdpi.com
C-H Bond Insertion: A hallmark of rhodium carbene chemistry is the ability to insert into unactivated C-H bonds, forming a new C-C bond in a concerted step. nih.govsigmaaldrich.com This reaction provides a direct route for the functionalization of alkanes and other saturated fragments. Intramolecular C-H insertion is a particularly powerful method for constructing five- and six-membered rings. nih.gov
Ylide Formation: The electrophilic rhodium carbene can react with heteroatom lone pairs (from ethers, sulfides, amines, etc.) to form ylides. These ylides are themselves reactive intermediates that can undergo subsequent concerted rearrangements, such as nih.govnih.gov-sigmatropic rearrangements, to generate complex products. nih.govsigmaaldrich.comsigmaaldrich.com
These carbene-mediated transformations—cyclopropanation, C-H insertion, and ylide formation—represent the primary concerted processes catalyzed by this compound, distinguishing its reactivity profile from the [2+2+2] cycloadditions catalyzed by rhodium(I) complexes.
Table 2: Representative Concerted Reactions Catalyzed by Dirhodium(II) Carboxylates
This table provides examples of the primary concerted reactions—intramolecular C-H insertion and intermolecular cyclopropanation—catalyzed by dirhodium(II) carboxylates, which are the characteristic transformations for catalysts like this compound. nih.govnih.gov
| Reaction Type | Diazo Substrate | Reaction Partner | Catalyst | Product | Yield | enantiomeric excess (ee) |
|---|---|---|---|---|---|---|
| Intramolecular C-H Insertion | 3-Phenylpropyl diazoacetate | - | Rh₂(S-DOSP)₄ | Chiral Dihydrofuranone | 81% | 98% |
| Intramolecular C-H Insertion | Phenethyl diazoacetate | - | Rh₂(S-PTTL)₄ | Chiral γ-Butyrolactone | 90% | 95% |
| Intermolecular Cyclopropanation | Ethyl diazoacetate | Styrene | Rh₂(S-PTAD)₄ | Chiral Cyclopropyl Ester (trans) | 98% | 99% |
| Intermolecular Cyclopropanation | Methyl phenyldiazoacetate | Styrene | Rh₂(S-p-PhTPCP)₄ | Chiral Tri-substituted Cyclopropane | 94% | 98% |
Mechanistic Insights into Rhodium Ii 2,2,2 Triphenylacetate Catalysis
Carbenoid Generation and Reactivity
The catalytic cycle for carbenoid generation typically begins with the reaction of a diazo compound with the coordinatively unsaturated rhodium(II) center. caltech.edu This interaction leads to the extrusion of dinitrogen and the formation of a rhodium-carbenoid intermediate, which is the key reactive species in a multitude of subsequent transformations. caltech.eduacs.org
Nature of the Rhodium-Carbenoid Intermediate
The rhodium-carbenoid intermediate is best described as an electrophilic species, where the carbene carbon is electron-deficient. caltech.edu This electrophilicity is a consequence of the interaction between the carbene and the dirhodium core. The catalyst binds the carbene through a combination of strong σ-acceptor interactions and weak π-back-donation. princeton.edu Only one of the two rhodium atoms in the dimeric structure serves as the primary binding site for the carbene. The second rhodium atom acts as an electron sink, which enhances the electrophilic character of the carbene moiety and provides additional stabilization to the open coordination site. acs.orgprinceton.edu
The geometry of the rhodium-carbenoid intermediate is influenced by the substituents on the carbene. For instance, in a related donor/acceptor rhodium carbene, the substituents on the carbene carbon are nearly eclipsed with the nearest Rh-O bond of the bimetallic core. acs.org The bulky triphenylacetate ligands of Rhodium(II) 2,2,2-triphenylacetate are expected to exert significant steric influence on the orientation of the carbene and its substituents, thereby impacting the trajectory of incoming substrates.
The nature of the substituents on the diazo precursor also dictates the character of the resulting carbenoid. "Acceptor" groups on the diazo compound lead to the formation of highly electrophilic carbenoids. Conversely, "donor" substituents can stabilize the carbenoid through resonance. princeton.edu This modulation of the carbenoid's electronic properties is a key factor in controlling its reactivity.
Transition State Analysis of Carbene Transfer Reactions
Carbene transfer reactions, such as C-H insertion and cyclopropanation, are believed to proceed through a concerted, albeit potentially asynchronous, three-centered transition state. caltech.eduprinceton.edu In the case of C-H insertion, the empty p-orbital of the carbenoid interacts with the σ-bond of the C-H bond. caltech.edu The reaction can then proceed via two possible pathways: direct insertion with dissociation of the rhodium catalyst, or a transfer of the hydrogen to the rhodium center followed by reductive elimination. caltech.edu
Computational studies on related rhodium carbene reactions have provided insights into the energetics of these processes. For example, in a C-H activation/C-C bond formation sequence, the reaction proceeds through a three-centered hydride transfer-like transition state with a relatively low activation energy. acs.org The second rhodium atom in the catalyst plays a crucial role in assisting the C-H insertion by enhancing the electrophilicity of the carbene and facilitating the cleavage of the rhodium-carbon bond. acs.org
Factors Governing Chemo-, Regio-, and Diastereoselectivity
The selectivity of reactions catalyzed by this compound is governed by a combination of steric and electronic factors, which are influenced by the substrate, the diazo precursor, and the catalyst itself.
Chemoselectivity: The choice between different reaction pathways, such as C-H insertion versus cyclopropanation, is a critical aspect of chemoselectivity. For instance, Rhodium(II) triphenylacetate has demonstrated a high degree of selectivity for aromatic C-H insertion over aliphatic C-H insertion or cyclopropanation in the decomposition of α-diazocarbonyl compounds. researchgate.net In some cases, chemoselectivity can be dramatically influenced by the catalyst loading. Studies with other rhodium(II) carboxylates have shown that by simply altering the catalyst concentration, the reaction can be switched from favoring one product to another. mdpi.com
Regioselectivity: The regioselectivity of C-H insertion reactions is largely dictated by the electronic and steric properties of the C-H bonds in the substrate. Generally, the order of reactivity for C-H insertion is tertiary > secondary > primary. However, the bulky triphenylacetate ligands can override this electronic preference, directing the insertion to less sterically hindered positions. nih.gov In the context of intermolecular [2+2+2] cycloadditions, the regioselective formation of a rhodacyclopentadiene intermediate from two terminal alkynes has been observed. researchgate.netnih.gov
Diastereoselectivity: The diastereoselectivity of carbene transfer reactions is often controlled by the steric environment created by the chiral ligands on the rhodium catalyst. In intramolecular cyclopropanation reactions, high diastereoselectivity can be achieved. acs.org The bulky nature of the triphenylacetate ligands can also contribute to diastereoselectivity by creating a more defined chiral pocket around the active site.
Enantioselectivity Induction Mechanisms
This compound can be used as a catalyst for enantioselective transformations, particularly in reactions like cyclopropanation. sigmaaldrich.com The induction of enantioselectivity arises from the chiral environment created by the four triphenylacetate ligands surrounding the dirhodium core. This chiral space dictates the facial selectivity of the substrate's approach to the rhodium-carbenoid intermediate.
For enantioselective intramolecular C-H insertion reactions, rhodium(II) carboxamidate catalysts, which are structurally related to carboxylates, have proven to be highly effective due to their rigid structures. princeton.edu While this compound is a carboxylate, the steric bulk of its ligands can also create a rigid and well-defined chiral environment. The mechanism of enantioselection involves a discriminatory interaction between the chiral catalyst and the prochiral substrate in the transition state, favoring the formation of one enantiomer over the other.
Nitrenoid Generation and Reactivity
Analogous to carbenoids, rhodium(II) catalysts can generate rhodium-nitrenoid intermediates from various nitrogen-containing precursors. These nitrenoids are highly reactive species capable of undergoing a range of transformations, including C-H amination and aziridination. sigmaaldrich.comsigmaaldrich.com
Formation of Rhodium-Nitrenoid Species
Rhodium-nitrenoid species are typically formed in situ from precursors such as sulfonyliminoiodinanes, organic azides, or substituted hydroxylamines in the presence of a rhodium(II) catalyst. researchgate.netnih.govresearchgate.net The reaction involves the transfer of a nitrene fragment to the rhodium center, with the concomitant loss of a leaving group.
Stereoelectronic Factors in Nitrene Transferchemrxiv.org
The transfer of a nitrene group from a precursor to a substrate, catalyzed by a dirhodium(II) complex like this compound, is a nuanced process governed by a combination of stereoelectronic factors. The generally accepted mechanism for metal-catalyzed nitrene formation involves the coordination of a nitrene precursor, such as a dioxazolone, to an open axial site on the dirhodium core. youtube.com This is followed by the extrusion of a byproduct (e.g., CO2) to form a transient rhodium-nitrenoid intermediate. youtube.comresearchgate.net This key intermediate is a rhodium-bound nitrene species that is highly electrophilic. researchgate.net
Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insight into the nature of this intermediate. The lowest unoccupied molecular orbital (LUMO) of a singlet rhodium-nitrenoid species typically exhibits a rhodium-nitrogen pi-star (π*) character, rendering it susceptible to attack by an external nucleophile. youtube.com The electrophilicity of the nitrenoid, and thus its reactivity, is influenced by the electronic properties of the bridging ligands on the dirhodium catalyst. The bulky and electron-donating triphenylacetate ligands modulate the electronic character of the rhodium centers. This electronic influence is critical; the catalyst must be electrophilic enough to activate the nitrene precursor but must also stabilize the resulting highly reactive nitrenoid intermediate to control its subsequent transfer.
The stereochemistry of the catalyst's ligands creates a defined chiral environment around the active site. The sixteen phenyl groups on the four triphenylacetate ligands generate a well-defined chiral pocket or wall at the periphery of the catalyst. nih.gov This steric environment dictates the trajectory of the approaching substrate, influencing which face of the substrate interacts with the nitrenoid and thereby controlling the stereochemical outcome of the nitrene transfer reaction, such as in C-H amination or aziridination. sigmaaldrich.comsigmaaldrich.com
Influence of Catalyst Structure on Nitrenoid Selectivitychemrxiv.org
The structure of the dirhodium catalyst, particularly the nature of its bridging carboxylate ligands, is a primary determinant of selectivity in nitrenoid-mediated reactions. nih.gov Dirhodium(II) paddlewheel catalysts, including this compound, possess a unique structure where four bridging ligands span two rhodium atoms. nih.govprinceton.edu This framework provides a rigid and tunable scaffold that directly impacts catalytic performance. nih.gov
The bulky triphenylacetate ligands create a sterically crowded environment around the active rhodium center where the nitrenoid is generated. nih.gov This steric hindrance is a powerful tool for controlling selectivity. In C-H insertion reactions, for example, the catalyst's steric profile can direct the nitrenoid to attack the most accessible C-H bond of a substrate, even in complex molecules with multiple potential reaction sites. nih.gov Catalysts with highly congested ligand frameworks, like those derived from triphenylcyclopropane carboxylate, are known to be exceptionally effective at controlling both site-selectivity and stereoselectivity. nih.gov The triphenylacetate ligands on Rh₂(TPA)₄ create a similarly congested, though less rigid, pocket. acs.org
Furthermore, the electronic effects of the ligands play a crucial role. The electron-donating or withdrawing nature of the carboxylate ligands fine-tunes the electrophilicity of the rhodium centers, which in turn affects the reactivity of the rhodium-nitrenoid intermediate. nih.gov A more electrophilic catalyst generally leads to a more reactive nitrenoid. A balance must be struck; the nitrenoid must be reactive enough to undergo the desired transformation but not so reactive that it loses selectivity. nih.gov The choice of catalyst can lead to significant changes in product distribution, as different catalysts can stabilize different transition states, sometimes leading to unexpected regiochemical outcomes. acs.org
Table 1: Catalyst-Dependent Chemoselectivity in Reactions with Tetrahydrofuran This interactive table shows how changing the rhodium catalyst and its concentration can switch the preferred reaction pathway between C-O insertion (spirocyclic product) and C-H insertion.
| Catalyst | Catalyst Loading (mol%) | Spirocyclic Product Yield (%) | C-H Insertion Product Yield (%) | Chemoselectivity (C-H / Spirocyclic) |
| Rh₂(OAc)₄ | 0.01 | 75 | 10 | 0.13 |
| Rh₂(OAc)₄ | 10 | 15 | 60 | 4.00 |
| Rh₂(esp)₂ | 0.01 | 65 | 20 | 0.31 |
| Rh₂(esp)₂ | 10 | 5 | 85 | 17.00 |
| Rh₂(AdmCOO)₄ | 0.01 | 70 | 15 | 0.21 |
| Rh₂(AdmCOO)₄ | 10 | 10 | 78 | 7.80 |
| Data derived from studies on catalyst loading effects. mdpi.com |
Axial Ligand Effects on Catalytic Performance and Selectivitynih.gov
While the bridging ligands form the primary structural and electronic framework of the dirhodium catalyst, ligands that coordinate to the open axial positions of the dimeric core can also profoundly influence catalytic activity and selectivity. nih.govacs.org Historically considered less important, the strategic modification of axial ligands is now recognized as a valuable method for fine-tuning catalyst performance. acs.orgnih.gov
The axial sites are where the nitrene precursor initially binds before forming the active nitrenoid species. youtube.comnih.gov The presence of a coordinating axial ligand, which can be a solvent molecule or an intentionally added Lewis base, can modulate the electronic properties of the rhodium centers. chemrxiv.org Strong σ-donating axial ligands can increase the electron density at the rhodium centers. This can have several consequences:
Altered Selectivity: By modifying the electronic nature and steric environment directly at the reaction site, axial ligands can alter the selectivity of the catalytic transformation. chemrxiv.org For instance, the use of tertiary amines as axial ligands has been shown to be crucial for enabling certain reactions, demonstrating an "ON-OFF" effect where the reaction does not proceed without the axial ligand. nih.gov
Mechanism Switching: In some cases, axial ligands can enable entirely new reaction pathways that are inaccessible with the uncoordinated catalyst. nih.gov
Computational studies have shown that axial ligand coordination can raise the energies of key intermediates and transition states in the catalytic cycle. chemrxiv.org The strength of the axial ligand's donation is observable and can be quantified. For example, tethered thioether donors that coordinate axially have been shown to have a positive effect on the catalytic activity and selectivity in cyclopropanation and Si-H insertion reactions. chemrxiv.org This enhanced selectivity was attributed to an increase in the energy of the catalyst's LUMO upon coordination. chemrxiv.org
Substrate-Catalyst Interactions and Non-Covalent Forcesnih.govnih.gov
Beyond the covalent interactions of the catalytic cycle, non-covalent interactions (NCIs) between the substrate and the catalyst play a critical and often decisive role in determining the outcome of a reaction, particularly its stereoselectivity. nih.govnih.gov The extended, three-dimensional structure of catalysts like this compound, with its numerous phenyl groups, creates a sophisticated binding pocket capable of engaging in a variety of NCIs. chemrxiv.orgnih.gov
These interactions can include:
Van der Waals Forces: These attractive or repulsive forces dictate the steric fit between the substrate and the catalyst's chiral pocket. The bulky triphenylacetate ligands create a defined shape that favors the binding of substrates in a specific orientation to minimize steric clash. nih.gov
π-Interactions: Aromatic rings on the catalyst's ligands (the phenyl groups of triphenylacetate) and on the substrate can interact through π-stacking or other cation-π or anion-π interactions. nih.gov These interactions help to pre-organize the substrate within the catalyst's active site before the key bond-forming event.
Hydrogen Bonding: Substrates containing hydrogen bond donors or acceptors can form secondary interactions with the carboxylate oxygen atoms of the catalyst, further locking the substrate into a specific conformation. nih.gov
The cumulative effect of these weak interactions can lead to highly ordered transition states, which is the basis for high stereoselectivity. nih.gov In some systems, these interactions are so significant that they can be described as a form of supramolecular catalysis, where the catalyst acts as a host or receptor for the substrate. nih.govacs.orgresearchgate.net For example, a catalyst's chiral pocket can have a dramatic effect on how a substrate can approach, effectively shielding certain reaction pathways and promoting others. nih.gov The complexity of these catalyst-substrate interactions can sometimes lead to non-linear effects, where minor changes to the substrate structure result in dramatically different diastereomeric outcomes under the same reaction conditions. nih.gov Computational analysis using methods like Non-Covalent Interaction (NCI) plots can help visualize and understand the specific stabilizing interactions that govern selectivity. chemrxiv.orgnih.gov
Theoretical and Computational Studies of Rhodium Ii 2,2,2 Triphenylacetate Catalysis
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure of rhodium(II) carboxylate complexes, including the 2,2,2-triphenylacetate derivative. researchgate.net DFT calculations, often at the B3LYP level of theory, are employed to optimize the geometry of these "paddlewheel" complexes and to compute their spectral characteristics. researchgate.net
Studies on analogous rhodium(II) tetracarboxylate complexes reveal that the nature of the carboxylate substituent has a relatively minor influence on the electronic and geometric properties of the Rh₂(O₂CR)₄ core. researchgate.net Analysis of the electronic structure, including Natural Bond Orbital (NBO) considerations, confirms the presence of a strong Rh(II)-Rh(II) single bond. researchgate.net The electronic spectra of these complexes can be simulated using Time-Dependent DFT (TD-DFT), providing assignments for the observed electronic transitions. researchgate.net
The electronic structure of the catalytically active species, often a rhodium carbene intermediate, is of particular interest. DFT studies help in understanding the bonding between the rhodium center and the carbene moiety, which is crucial for the subsequent reactivity. nih.gov The electronic properties of the ligands significantly influence the catalyst's reactivity and selectivity. nih.govnih.gov For instance, the choice of ligands can tune the electronic properties of the rhodium center, thereby affecting the efficiency of catalytic processes like [2+2+2] cycloadditions. nih.govmdpi.com
| Parameter | Typical Finding | Significance |
|---|---|---|
| Rh-Rh Bond Order | Approximately 1 | Indicates a single bond between the two rhodium atoms. researchgate.net |
| Rh-O Bond Lengths | Relatively insensitive to carboxylate substituent | Suggests the core paddlewheel structure is robust. researchgate.net |
| HOMO-LUMO Gap | Influenced by axial ligands | Determines the electronic excitability and reactivity of the complex. |
Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of reactions catalyzed by rhodium(II) complexes. This allows for the detailed investigation of reaction pathways and the characterization of transition states. For instance, in rhodium-catalyzed [2+2+2] cycloaddition reactions, DFT calculations have been used to evaluate the feasibility of different mechanistic steps, such as the oxidative coupling of alkynes to form a rhodacyclopentadiene intermediate. nih.govmdpi.com
These studies can elucidate the step-by-step mechanism of complex transformations. atlantis-press.com For example, in hydroformylation reactions, the catalytic cycle is often proposed to involve substrate coordination, insertion, CO coordination and insertion, and finally hydrogenolysis to release the product. atlantis-press.com Computational modeling can determine the rate-limiting step and the energetic barriers for each step in the cycle. atlantis-press.com In some cases, kinetic data from experimental techniques like cyclic voltammetry can be combined with computational results to provide a comprehensive understanding of the reaction mechanism. mdpi.comresearchgate.net
The modeling of transition states is particularly crucial for understanding the origins of selectivity in catalytic reactions. By comparing the energies of different transition states leading to various products, chemists can predict which reaction pathway is favored.
Prediction of Reactivity and Selectivity Profiles
A significant application of computational chemistry in catalysis is the prediction of reactivity and selectivity. By understanding the factors that control these aspects, scientists can design more effective catalysts. For rhodium(II) catalysts, ligand effects play a crucial role in determining the outcome of a reaction. nih.gov Computational screening of different ligands can help identify those that are likely to provide high levels of chemo-, regio-, and stereoselectivity. nih.gov
For example, in rhodium-catalyzed C-H insertion reactions, the choice of carboxylate ligand can influence which C-H bond is activated. capes.gov.br Similarly, in asymmetric catalysis, computational models can predict the enantioselectivity of a reaction by calculating the energy difference between the transition states leading to the two enantiomers. rsc.org This has been successfully applied to reactions like the asymmetric synthesis of hydrobenzofurans. rsc.org
The development of computational toolkits that automate the screening of chiral ligands for transition-metal-catalyzed reactions is a promising area of research. nih.gov These tools can accelerate the discovery of new and improved catalysts for important chemical transformations. nih.gov It has been demonstrated that by simply altering the catalyst loading, the chemoselectivity of a reaction can be significantly changed, a phenomenon that can be investigated and explained through kinetic and mechanistic studies. mdpi.com
| Factor | Computational Approach | Predicted Outcome |
|---|---|---|
| Ligand Steric Bulk | Calculation of steric maps/Buried volume | Regio- and stereoselectivity. rsc.org |
| Ligand Electronic Effects | Analysis of HOMO/LUMO energies | Reaction rate and chemoselectivity. mdpi.com |
| Substrate Conformation | Conformational analysis | Diastereoselectivity. |
| Catalyst Loading | Kinetic modeling | Chemoselectivity between different reaction pathways. mdpi.com |
Understanding Ligand-Substrate Interactions via Computational Methods
The interactions between the catalyst's ligands and the reacting substrate are often key to achieving high selectivity. Computational methods provide a molecular-level picture of these interactions. Techniques such as non-covalent interaction (NCI) analysis can reveal subtle forces like hydrogen bonding and van der Waals interactions that can influence the orientation of the substrate in the catalyst's active site.
In rhodium-catalyzed hydrogenations, for example, the coordination of the enamide substrate to the rhodium center is a critical step. nih.gov Computational studies can model the different possible coordination modes and determine which is energetically most favorable. nih.gov The electronic nature of the substrate can also influence the reaction mechanism, and computational studies can predict how changes in the substrate will affect the reaction outcome. nih.gov These insights are invaluable for rationalizing experimentally observed selectivities and for designing new catalysts with tailored properties.
Conformational Analysis of Catalytically Active Species
The three-dimensional structure, or conformation, of the catalytically active species can have a profound impact on its reactivity and selectivity. Computational methods are widely used to perform conformational analysis of these transient species, which are often difficult to characterize experimentally.
For rhodium(II) catalysts, the "paddlewheel" structure is relatively rigid, but the ligands can adopt different conformations. nih.gov More importantly, the conformation of the rhodium carbene intermediate and its interaction with the incoming substrate are critical for determining the stereochemical outcome of a reaction. Computational studies can explore the different possible conformations of the catalyst-substrate complex and identify the lowest energy structures that are likely to be on the reaction pathway. nih.gov This information is essential for understanding the origin of enantioselectivity in asymmetric catalysis.
Ligand Modification and Catalyst Design Strategies
Development of Chiral Analogs of Rhodium(II) 2,2,2-Triphenylacetate
The development of chiral dirhodium(II) carboxylate catalysts is fundamental to asymmetric synthesis, enabling the production of single-enantiomer products from prochiral substrates. canberra.edu.au While this compound is an achiral catalyst, chiral analogs can be conceptualized by replacing the achiral triphenylacetate ligands with chiral carboxylates. The goal is to create a "chiral pocket" around the active rhodium center, which can differentiate between enantiotopic faces of an approaching substrate or transition states, thereby controlling the stereochemical outcome of the reaction. mdpi.com
The design of these chiral catalysts often draws from a library of readily available chiral building blocks, such as α-amino acids and their derivatives. acs.orgnih.gov For instance, N-protected amino acids have been successfully used to create highly effective catalysts for a range of asymmetric transformations, including cyclopropanation and C-H amination. acs.orgnih.gov The stereochemical purity of the ligand used is critical, as the inclusion of a ligand with the opposite configuration can disrupt the symmetry of the chiral environment and degrade the enantioselectivity of the catalyst. mdpi.com
| Ligand Class | Specific Example | Abbreviation | Key Feature |
|---|---|---|---|
| N-Sulfonylamino Acid | N-(4-dodecylphenyl)sulfonyl-(L)-prolinate | Rh₂(S-DOSP)₄ | High enantioselectivity in cyclopropanations. canberra.edu.au |
| N-Phthaloyl-α-amino Acid | N-Phthaloyl-(S)-tert-leucinate | Rh₂(S-PTTL)₄ | Effective in various asymmetric transformations including rsc.orgacs.org-sigmatropic rearrangements. canberra.edu.au |
| Carboxamidate | (S)-valerolactam | Rh₂(S-nap)₄ | High levels of asymmetric control in C-H amination reactions. nih.gov |
The synthesis of homoleptic chiral catalysts (where all four bridging ligands are identical) is the most straightforward approach. However, the principles of ligand exchange can also be applied to generate heteroleptic (mixed-ligand) chiral catalysts, which offers a more nuanced approach to catalyst tuning.
Mixed-Ligand Dirhodium(II) Complexes Incorporating Triphenylacetate
Creating mixed-ligand dirhodium(II) complexes, where triphenylacetate is combined with other carboxylate ligands within the same paddlewheel structure, provides a sophisticated method for fine-tuning catalytic properties. This approach allows for the modulation of the catalyst's steric and electronic environment with greater precision than is possible with homoleptic systems. rsc.org For example, a single bulky triphenylacetate ligand could be introduced into a chiral catalyst to modify the shape of the catalytic pocket, or combined with ligands bearing specific electronic properties to influence the electrophilicity of the rhodium centers. rsc.orgcapes.gov.br
A notable example is the successful synthesis of trisN-phthaloyl-(S)-tert-leucinatedirhodium(II), or Rh₂(S-PTTL)₃TPA. rsc.org This complex demonstrates the feasibility of combining the bulky, achiral triphenylacetate (TPA) ligand with a well-established chiral ligand (PTTL). The resulting catalyst showed comparable or even superior performance in enantioselective cyclopropanation, cyclopropenation, and C-H functionalization reactions compared to its homoleptic parent, Rh₂(S-PTTL)₄, especially with challenging substrates like aliphatic alkynes and α-olefins. rsc.org This highlights how mixing ligands can diversify catalyst structure and create new opportunities for optimizing asymmetric processes. rsc.org
| Complex | Ligand 1 (Quantity) | Ligand 2 (Quantity) | Potential Advantage |
|---|---|---|---|
| Rh₂(S-PTTL)₃TPA | N-Phthaloyl-(S)-tert-leucinate (3) | 2,2,2-triphenylacetate (1) | Improved reactivity and selectivity for challenging substrates. rsc.org |
| Hypothetical: Rh₂(OAc)₂(TPA)₂ | Acetate (B1210297) (2) | 2,2,2-triphenylacetate (2) | Balancing steric bulk and catalyst accessibility. |
| Hypothetical: Rh₂(S-DOSP)₂(TPA)₂ | N-Sulfonylprolinate (2) | 2,2,2-triphenylacetate (2) | Modulating the chiral pocket with bulky achiral ligands. |
The synthesis of such heteroleptic complexes often involves ligand exchange reactions, which can lead to a statistical mixture of products. This presents a significant purification challenge, but targeted strategies can favor the formation and isolation of the desired mixed-ligand species.
Immobilization and Heterogenization of this compound Catalysts
Given the high cost and potential toxicity of rhodium, the recovery and recycling of catalysts are of significant industrial and environmental importance. researchgate.netmdpi.comnih.gov Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a primary strategy to achieve this goal. researchgate.netnih.gov This approach simplifies catalyst separation from the reaction mixture, prevents product contamination, and allows for the catalyst to be reused over multiple cycles. researchgate.net
Several strategies have been developed for the heterogenization of dirhodium(II) catalysts, which are applicable to this compound:
Immobilization on Supports: This involves attaching the catalyst to insoluble materials like polymers, silica, or resins. rsc.org The attachment can be through covalent bonds, ionic interactions, or physical adsorption. For example, rhodium complexes have been successfully immobilized on resin-phosphine systems and tested in hydrogenation reactions, demonstrating good performance and recyclability. researchgate.net
Coordination Polymers (CPs): An alternative to surface grafting is the synthesis of rhodium-based coordination polymers. In these materials, the dirhodium paddlewheel unit acts as a building block, linked together by organic ligands to form an extended, insoluble network. rsc.org This creates a truly heterogeneous catalyst where the active sites are an integral part of the material's framework. Such Rh-CPs have been shown to be effective and recyclable catalysts for carbene transfer reactions. rsc.org
Size-Exclusion Separation: A more recent concept involves designing very large, soluble catalysts that can be separated from smaller product molecules using semipermeable membranes, such as in a "catalyst-in-bag" system. acs.org The large steric bulk of the four triphenylacetate ligands in Rh₂(TPA)₄ makes it a potential candidate for this type of recovery technique, which avoids the chemical modifications required for traditional immobilization. acs.org
| Strategy | Description | Example/Concept | Advantage |
|---|---|---|---|
| Covalent Grafting | The catalyst is chemically bonded to a solid support (e.g., polymer, silica). | Rh/TPPMS immobilized on an Amberlyst resin. researchgate.net | Reduces catalyst leaching. |
| Coordination Polymer | The catalyst unit is an integral part of an insoluble polymeric framework. | Rh-CP formed by ligand exchange of Rh₂(OAc)₄ with dicarboxylic acids. rsc.org | High catalyst loading and stability. researchgate.net |
| Catalyst-in-Bag | A large, soluble catalyst is retained within a dialysis membrane bag. | Recycling of large dirhodium catalysts (MW > 2400 Da). acs.org | Facile recovery without catalyst modification. acs.org |
These strategies aim to bridge the gap between highly efficient homogeneous catalysis and the practical advantages of heterogeneous systems.
Tuning Catalyst Activity and Selectivity through Ligand Electronic and Steric Parameters
The rational design of catalysts relies on understanding how ligand modifications influence reactivity and selectivity. mdpi.com For dirhodium(II) carboxylates, both electronic and steric parameters of the bridging ligands are powerful tools for tuning catalyst performance. nih.govrsc.orgresearchgate.net
Steric Effects: The steric bulk of the ligands creates a defined cavity around the rhodium-carbene active site, influencing which substrates can approach and in what orientation. The highly congested nature of the four triphenylacetate ligands in Rh₂(TPA)₄, for example, makes it a sterically demanding catalyst. This bulk can be exploited to control regioselectivity. In the rhodium-catalyzed reaction of aryldiazoacetates with [2.2]paracyclophane, sterically bulky catalysts like Rh₂(TPA)₄ preferentially form the less hindered cyclopropane (B1198618) product. In contrast, less crowded catalysts favor reaction at the more substituted, electronically richer position. This demonstrates a clear catalyst-controlled switch in regioselectivity based on steric hindrance.
Electronic Effects: The electronic nature of the ligands modulates the electrophilicity of the rhodium centers. Electron-withdrawing groups on the carboxylate ligands make the rhodium centers more electrophilic, which can enhance their reactivity towards nucleophilic substrates or in carbene formation. Conversely, electron-donating ligands increase the electron density on the rhodium centers. This can stabilize the catalyst, particularly when forming complexes with π-acidic ligands like carbenes or nitrenes through backbonding. nih.gov The interplay between steric and electronic effects allows for the fine-tuning of a catalyst for a specific transformation, balancing the need for high reactivity with the desired selectivity. nih.govacs.org
| Parameter | Effect | Research Finding/Example | Reference |
|---|---|---|---|
| Steric Bulk | Controls substrate approach and regioselectivity by creating a defined catalytic pocket. | In the cyclopropanation of [2.2]paracyclophane, bulky Rh₂(TPA)₄ favors the C1-C2 product, while less bulky Rh₂(OBz)₄ favors the C2-C3 product. | researchgate.net |
| Electronic Effects (Electron-Withdrawing) | Increases the electrophilicity of the rhodium centers, enhancing reactivity. | The presence of electron-withdrawing substituents on chelating ligands can lower the energy barrier for CO insertion in carbonylation reactions. | nih.gov |
| Electronic Effects (Electron-Donating) | Increases electron density at the metal center, stabilizing reactive intermediates. | Strongly donating carboxamidate ligands increase backbonding to nitrene ligands, affording more stable and selective C-H amination catalysts. | nih.gov |
Emerging Applications and Future Research Directions
New Substrate Classes for Rhodium(II) 2,2,2-Triphenylacetate Catalysis
The expansion of substrate scope is a critical aspect of catalyst development. For this compound, a primary focus is on engaging previously challenging or unreactive substrate classes in catalysis.
Recent studies have demonstrated the catalyst's utility in reactions involving allene (B1206475) carbamates and for allene aziridination to produce cyclic carbamates stereoselectively. sigmaaldrich.comsigmaaldrich.com The bulky triphenylacetate ligands play a crucial role in controlling the stereochemical outcome of these transformations. Furthermore, the catalyst has shown efficacy in C-H bond nitrene insertion and the preparation of cyclic oxonium ylides. sigmaaldrich.comsigmaaldrich.com
A notable area of investigation is the reaction of this compound with [2.2]paracyclophanes. acs.org The catalyst's steric bulk influences the regioselectivity of cyclopropanation, favoring the formation of specific isomers. acs.org This highlights the catalyst's ability to navigate complex steric environments and effect selective transformations.
The exploration of novel reactive intermediates beyond traditional diazo compounds is also a burgeoning field. Highly reactive rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes, generated in situ from NH-1,2,3-triazoles, have been shown to react rapidly and selectively with olefins. nih.gov This opens up new avenues for the synthesis of complex cyclopropane (B1198618) derivatives.
| Substrate Class | Transformation | Catalyst | Key Finding |
| Allene Carbamates | Amination, Aziridination | This compound | Stereoselective formation of cyclic carbamates. sigmaaldrich.comsigmaaldrich.com |
| [2.2]Paracyclophanes | Cyclopropanation | This compound | Catalyst sterics control regioselectivity. acs.org |
| NH-1,2,3-Triazoles | Generation of Azavinyl Carbenes | Rhodium(II) carboxylates | In situ generation of highly reactive intermediates for olefin cyclopropanation. nih.gov |
Development of Sustainable and Greener Catalytic Processes
The principles of green chemistry are increasingly guiding synthetic methodology. Research involving this compound is aligning with these principles, focusing on developing more sustainable and environmentally friendly catalytic systems.
A key strategy is the development of recyclable rhodium catalysts. One such approach involves a rhodium-catalyzed C–H activation/[4 + 2] annulation for synthesizing isoquinolones in ethanol, a green solvent. rsc.org This system allows for the recycling of the catalyst and operates under ambient temperature, enhancing its sustainability. rsc.org Another study demonstrated the feasibility of recycling a rhodium catalyst by flash chromatography in the synthesis of chiral phenols in ethanol. rsc.org
The use of aqueous media is another cornerstone of green chemistry. While direct applications of this compound in water are still emerging, the broader field of rhodium-catalyzed hydroformylation is seeing significant advances in aqueous/organic biphasic systems, "on water" catalysis, and solventless conditions. researchgate.net These methodologies often employ water-soluble phosphine (B1218219) ligands to facilitate catalysis in aqueous environments and improve catalyst recovery. researchgate.net
Atom economy is also a major consideration. Rhodium-catalyzed [2+2+2] cycloaddition reactions are inherently atom-economical, assembling six-membered rings from three unsaturated components with complete atom economy. mdpi.com
Integration with Photoredox or Electrochemistry
The synergy between this compound catalysis and other activation methods like photoredox and electrochemistry is a rapidly developing area. This integration can unlock novel reaction pathways that are inaccessible through conventional thermal methods.
While specific examples directly coupling this compound with photoredox or electrochemistry are still emerging in the literature, the broader concept is well-established for other rhodium complexes. These dual catalytic systems can facilitate challenging transformations by generating radical intermediates or by controlling the catalyst's oxidation state through an external potential. This allows for milder reaction conditions and can enhance selectivity.
Catalytic Asymmetric Synthesis of Complex Molecular Architectures
The synthesis of enantiomerically pure complex molecules is a significant challenge in organic chemistry. Chiral rhodium catalysts, including derivatives of this compound, are powerful tools for achieving high levels of stereocontrol.
Rhodium(II) catalysts are instrumental in the asymmetric synthesis of functionalized paracyclophanes through desymmetrization, leading to products with high enantiomeric excess. acs.org The development of new planar-chiral cyclopentadienyl (B1206354) rhodium complexes has also shown promise in the asymmetric C-H activation of arylhydroxamates, producing dihydroisoquinolones with moderate enantioselectivity. nih.govrsc.org
The asymmetric hydroformylation of olefins catalyzed by rhodium complexes with chiral ligands is a well-established method for producing optically active aldehydes, which are valuable building blocks for pharmaceuticals. nih.gov Furthermore, rhodium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes can proceed with very low catalyst loadings (as low as 0.01 mol%) and high enantioselectivity. nih.govresearchgate.net
| Reaction Type | Catalyst System | Application |
| Asymmetric C-H Functionalization | Planar-chiral cyclopentadienyl rhodium complexes | Synthesis of chiral dihydroisoquinolones. nih.govrsc.org |
| Asymmetric Ring Opening | Chiral rhodium phosphine complexes | Synthesis of functionalized dihydronaphthalenes. nih.govresearchgate.net |
| Asymmetric Hydroformylation | Rhodium complexes with chiral phosphine ligands | Synthesis of chiral aldehydes for pharmaceuticals. nih.gov |
Exploration of Novel Reaction Pathways and Reactivity Modes
Fundamental research into the reactivity of this compound continues to uncover novel reaction pathways and modes of action.
One intriguing discovery is the influence of catalyst loading on chemoselectivity in rhodium(II) carbene insertion reactions. mdpi.com In the reaction with tetrahydrofuran, varying the concentration of the rhodium(II) catalyst can switch the major product between a spirocyclic ether and a C-H insertion product. mdpi.com This unusual effect highlights the complex interplay between catalyst concentration and reaction outcome.
Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds have revealed new multicomponent transformations. rsc.org These reactions proceed through a sequence of events, including sigmatropic rearrangement and radical cyclization, to generate complex heterocyclic products. rsc.org
Furthermore, the stereoselective synthesis of Z-allylsilanes has been achieved through the rhodium-catalyzed decomposition of specific diazoacetate derivatives. nih.gov This transformation is believed to proceed through an intramolecular C-H functionalization followed by a silyl-activated extrusion of carbon dioxide. nih.gov The confinement of a rhodium catalyst within a self-assembled capsule has also been shown to invert the selectivity of a [2+2+2] cycloaddition reaction, demonstrating the impact of the catalyst's microenvironment on its reactivity. nih.gov
Q & A
Q. What are the common synthetic routes for preparing Rh₂(TPA)₄, and how is its purity validated?
Rh₂(TPA)₄ is typically synthesized via ligand exchange reactions starting from dirhodium tetraacetate (Rh₂(OAc)₄). Triphenylacetic acid is introduced under reflux in dichloromethane (CH₂Cl₂), forming a stable dichloromethane solvate complex. Purity is validated using elemental analysis, nuclear magnetic resonance (¹H/¹³C NMR), and X-ray crystallography to confirm ligand coordination and solvate retention .
Q. How does Rh₂(TPA)₄ influence stereoselectivity in cyclopropanation reactions compared to other dirhodium catalysts?
Rh₂(TPA)₄ enhances diastereoselectivity in cyclopropanation by suppressing β-hydride elimination, a common side reaction with α-alkyl-α-diazoesters. The bulky triphenylacetate ligands sterically hinder undesired pathways, favoring cyclopropane formation over byproducts. For example, Rh₂(TPA)₄ achieves >95% diastereoselectivity in styrene cyclopropanation, whereas Rh₂(OAc)₄ yields <50% due to β-hydride elimination .
Advanced Research Questions
Q. In reactions where Rh₂(TPA)₄ shows contradictory effects on selectivity (e.g., increased regioselectivity vs. reduced stereoselectivity), what experimental variables should be prioritized for optimization?
Contradictory outcomes often arise from substrate-specific steric/electronic effects or solvent polarity. For instance:
- Regioselectivity : Rh₂(TPA)₄ improves regioselectivity (99:1 for product 11 vs. 12) in sterically hindered systems by stabilizing transition states via π-π interactions .
- Stereoselectivity : Bulky ligands like TPA may reduce enantioselectivity in oxonium ylide reactions due to restricted carbenoid flexibility (e.g., 60% ee with Rh₂(TPA)₄ vs. 85% ee with Rh₂(OAc)₄) . Key variables : Substrate structure, solvent polarity (e.g., CH₂Cl₂ vs. THF), and temperature (-78°C to 25°C).
Q. How can researchers mechanistically investigate the role of triphenylacetate ligands in suppressing β-hydride elimination during Rh-catalyzed intermolecular cyclopropanation?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to quantify β-hydride elimination suppression.
- DFT calculations : Model ligand-substrate interactions to identify steric barriers to β-hydride migration.
- In-situ spectroscopy : UV-vis or Raman spectroscopy can track carbenoid intermediates and ligand stability during catalysis .
Q. What spectroscopic or computational methods are recommended to study the stability of Rh₂(TPA)₄ complexes under varying reaction conditions?
- UV-vis spectroscopy : Monitor ligand dissociation via shifts in λmax (e.g., 424 nm to 382 nm for Fe-LH,Ph-TPA complexes) .
- X-ray absorption spectroscopy (XAS) : Probe Rh-Rh bond distances and oxidation states under catalytic conditions.
- Cyclic voltammetry : Assess redox stability in different solvents (e.g., CH₂Cl₂ vs. THF) .
Data Contradiction Analysis
Q. Why does Rh₂(TPA)₄ improve regioselectivity in some systems but reduce stereoselectivity in others?
- Regioselectivity enhancement : Bulky TPA ligands stabilize π-π interactions in planar transition states, favoring one regioisomer (e.g., 99:1 selectivity in allylic C-H insertion) .
- Stereoselectivity reduction : Rigid ligand frameworks restrict carbenoid rotation, limiting access to enantioselective transition states (e.g., 5-substituted tetrahydrofuran synthesis with Rh₂(TPA)₄ yields 60% ee vs. 85% ee with Rh₂(OAc)₄) . Resolution : Screen mixed-ligand catalysts (e.g., TPA/pivalate) to balance steric and electronic effects.
Methodological Recommendations
Q. How should researchers design experiments to compare Rh₂(TPA)₄ with other dirhodium catalysts?
- Control parameters : Fix substrate concentration (0.1 M), solvent (CH₂Cl₂), and temperature (25°C).
- Catalyst screening : Test Rh₂(TPA)₄ against Rh₂(OAc)₄, Rh₂(pivalate)₄, and Rh₂(heptafluorobutyrate)₄.
- Data collection : Quantify yields (GC-MS/HPLC), selectivities (NMR), and byproducts (HRMS). Example : In nitrile oxide-lactone rearrangement, Rh₂(TPA)₄ achieves 59% yield vs. 83% with Rh₂(heptafluorobutyrate)₄ due to electron-withdrawing ligand effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
